(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
Description
(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol (CAS 280752-79-6) is a brominated benzodioxane derivative with the molecular formula C₉H₉BrO₃ and a molecular weight of 245.07 g/mol . It features a 2,3-dihydrobenzo[b][1,4]dioxin core substituted with a bromine atom at position 7 and a hydroxymethyl group at position 2. This compound is stored under dry, room-temperature conditions and is classified as hazardous under GHS guidelines (H302: harmful if swallowed; H315/H319/H335: skin/eye irritation and respiratory irritation) .
Properties
IUPAC Name |
(6-bromo-2,3-dihydro-1,4-benzodioxin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGPKNZNSQTEAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=CC(=C2)Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201245831 | |
| Record name | 7-Bromo-2,3-dihydro-1,4-benzodioxin-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201245831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280752-79-6 | |
| Record name | 7-Bromo-2,3-dihydro-1,4-benzodioxin-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=280752-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2,3-dihydro-1,4-benzodioxin-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201245831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methanol group play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Benzodioxane Derivatives
a. (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanol Derivatives
- Structure : Lacks the bromine atom at position 6.
- Synthesis: Synthesized via Pd-catalyzed asymmetric intramolecular aryl C–O coupling using chiral spirodiphosphine monoxide (SDP(O)) ligands, achieving high enantioselectivity (up to 99% ee) .
- Key Differences: The absence of bromine reduces molecular weight (215.21 vs.
b. 1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone
- Structure : Substitutes the hydroxymethyl group with an acetyl group at position 6 and retains bromine at position 7 (CAS 59820-90-5) .
- Applications : Serves as a precursor in drug synthesis, highlighting the versatility of brominated benzodioxanes in medicinal chemistry.
c. 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde
Pharmacologically Active Analogs
a. JNJ-26489112: (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide
- Structure : Chlorine at position 6 and a sulfamide group instead of hydroxymethyl .
- Activity : Broad-spectrum anticonvulsant targeting Na⁺, Ca²⁺, and K⁺ channels. Effective in rodent models of epilepsy (ED₅₀: 0.3–5 mg/kg) .
- Comparison : The sulfamide group enhances CNS penetration, while bromine in the target compound may improve metabolic stability.
b. AMG 9810: (E)-3-(4-t-Butylphenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylamide
- Structure : Features an acrylamide linker and a bulky t-butylphenyl group .
- Activity : Potent TRPV1 antagonist (IC₅₀: 15.8–294 nM) with antihyperalgesic effects .
c. Compound 33g: 1-(2,3-Dihydrobenzo[1,4]dioxin-2-ylmethyl)piperidin-4-yl Derivatives
Physicochemical and Pharmacokinetic Properties
Biological Activity
(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol, with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C9H9BrO3
- Molecular Weight : 245.07 g/mol
- CAS Number : 280752-79-6
- IUPAC Name : (6-bromo-2,3-dihydro-1,4-benzodioxin-3-yl)methanol
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities primarily through its interaction with cellular pathways involved in apoptosis and autophagy.
-
Pro-apoptotic Activity :
- The compound has been shown to induce apoptosis in cancer cell lines. A study demonstrated its effectiveness against hematological cancers, where it activated apoptotic pathways leading to cell death .
- It also acts as an autophagy inhibitor, impairing the fusion of autophagosomes with lysosomes, thereby enhancing its pro-apoptotic effects .
- Microtubule Interaction :
Table 1: Summary of Biological Activities
Detailed Research Findings
A notable study investigated the compound's effects on chronic lymphocytic leukemia (CLL) cells. It was found that exposure to this compound resulted in a significant reduction in cell viability and an increase in apoptotic markers. The study utilized flow cytometry to quantify apoptotic cells and Western blotting to assess the expression of pro-apoptotic proteins .
Another research effort focused on the compound's role as a microtubule-targeting agent. It was demonstrated that this compound binds to the colchicine site on tubulin, leading to microtubule depolymerization and subsequent inhibition of cancer cell proliferation .
Q & A
Q. What are the primary synthetic routes for (7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol?
The synthesis typically involves bromination of dihydrobenzo[dioxin precursors followed by functional group modifications. A validated method includes:
- Bromination : Reacting a dihydrobenzo[dioxin scaffold with brominating agents (e.g., NBS or Br₂ in controlled conditions).
- Alcohol protection/deprotection : Use of tosyl chloride for hydroxyl group activation, followed by nucleophilic substitution (e.g., with potassium phthalimide) and hydrazine-mediated deprotection to yield the primary amine intermediate .
- Final functionalization : Sulfamide coupling via reflux in 1,4-dioxane to introduce bioactivity .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., δ 3.45–4.55 ppm for methylene and methine protons adjacent to oxygen), while ¹³C NMR confirms carbonyl and aromatic carbons (δ 142–61 ppm) .
- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) detects molecular ions (e.g., m/z 277 [M-H]⁻ for sulfamide derivatives) .
- Chiral analysis : Optical rotation ([α]D) and reverse-phase HPLC differentiate enantiomers in asymmetric syntheses .
Q. What purification strategies are effective for isolating this compound?
- Chromatography : Flash-column chromatography (heptane/ethyl acetate gradients) resolves intermediates, while recrystallization (methanol/2-propanol) removes impurities .
- Acid-base partitioning : Hydrochloride salt formation (using HCl in ether) isolates amine intermediates from reaction mixtures .
Advanced Research Questions
Q. How can reaction yields be optimized for brominated dihydrobenzo[dioxin derivatives?
Critical factors include:
- Regioselectivity control : Use directing groups (e.g., methoxy or methyl substituents) to guide bromination to the 7-position, avoiding isomer formation .
- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency in functionalization steps .
- Solvent optimization : Polar aprotic solvents (DMF, 1,4-dioxane) enhance reaction rates for sulfamide coupling .
Q. What pharmacological models are suitable for evaluating anticonvulsant activity?
- In vivo models : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests in rodents assess efficacy and therapeutic index .
- Mechanistic studies : Patch-clamp electrophysiology on GABAₐ receptors or sodium channels identifies target engagement .
- Dose-response profiling : ED₅₀ and TD₅₀ values determine safety margins in preclinical trials .
Q. How can data discrepancies in reported NMR chemical shifts be resolved?
- Solvent standardization : Ensure consistent use of deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆), which affect δ values .
- Dynamic effects : Variable temperature NMR (VT-NMR) clarifies conformational exchange broadening in dihydrobenzo[dioxin systems .
- Cross-validation : Compare with computational methods (DFT calculations) to predict and verify shifts .
Q. What strategies mitigate instability during long-term storage?
- Protection from light : Amber vials prevent photodegradation of the bromo-aromatic moiety.
- Low-temperature storage : -20°C under inert gas (N₂/Ar) minimizes oxidation of the hydroxymethyl group .
- Lyophilization : Freeze-drying hygroscopic intermediates improves shelf life .
Methodological Considerations
Q. How to design a scalable synthesis route for gram-scale production?
- Batch process optimization : Replace column chromatography with fractional crystallization or distillation for intermediates .
- Green chemistry principles : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
Q. What analytical workflows validate enantiomeric purity in asymmetric synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
